molecular formula C16H28N2O2 B6174077 tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate CAS No. 2680531-39-7

tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate

Cat. No. B6174077
CAS RN: 2680531-39-7
M. Wt: 280.4
InChI Key:
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Description

Tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate (TB-AMAC) is a synthetic compound that has been used in a variety of scientific research applications. TB-AMAC is a derivative of adamantane, a four-sided, three-dimensional hydrocarbon molecule. It is a highly lipophilic compound that is soluble in organic solvents and has a low water solubility. TB-AMAC has been studied for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticonvulsant.

Mechanism of Action

Tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is a highly lipophilic compound that binds to G-protein coupled receptors. Upon binding, tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate activates the receptor and triggers a cascade of biochemical reactions that lead to a physiological response. The exact mechanism of action of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is not completely understood, however, it is believed to involve the activation of G-protein coupled receptors and the subsequent activation of intracellular signaling pathways.
Biochemical and Physiological Effects
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate has been studied for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticonvulsant. In animal studies, tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate has been found to reduce inflammation, reduce pain, and reduce seizure activity. It has also been found to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is a highly lipophilic compound that is soluble in organic solvents and has a low water solubility. This makes it an ideal compound for use in laboratory experiments. Its low water solubility, however, can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

Tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate has been studied for its potential therapeutic applications, and there are a number of potential future directions for research. These include exploring its potential as an anti-cancer agent, as an anti-viral agent, and as a neuroprotective agent. Additionally, further research into the mechanism of action of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate could lead to the development of more effective and targeted therapeutics. Other potential future directions include exploring its potential as an analgesic, anti-inflammatory, and anticonvulsant, as well as exploring its potential as an antioxidant, antidiabetic, and anti-obesity agent.

Synthesis Methods

Tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is synthesized from adamantane and 1-(aminomethyl)adamantane, both of which are commercially available. The synthesis of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate involves the reaction of adamantane with 1-(aminomethyl)adamantane in the presence of a tert-butyl carbamate reagent. The reaction is carried out in an inert atmosphere at a temperature of 0-25°C. The reaction produces tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate in a yield of approximately 80%.

Scientific Research Applications

Tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate has been studied in a variety of scientific research applications. It has been used as a tool to study the pharmacology of G-protein coupled receptors, as a ligand to study the structure and function of the nicotinic acetylcholine receptor, and as a tool to study the pharmacology of the opioid receptor. It has also been used as a tool to study the pharmacology of the adenosine receptor and as a ligand to study the structure and function of the serotonin receptor.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate involves the reaction of tert-butyl carbamate with 1-(aminomethyl)adamantane in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl carbamate", "1-(aminomethyl)adamantane" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 1-(aminomethyl)adamantane to the solution.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS RN

2680531-39-7

Product Name

tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate

Molecular Formula

C16H28N2O2

Molecular Weight

280.4

Purity

95

Origin of Product

United States

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